molecular formula C12H15ClFN3O B2948878 1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2379978-02-4

1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

カタログ番号 B2948878
CAS番号: 2379978-02-4
分子量: 271.72
InChIキー: NXUYUXMENLMXOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide, commonly known as CEP-32496, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the receptor tyrosine kinase, MET, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.

作用機序

CEP-32496 inhibits MET by binding to its kinase domain, thereby preventing its activation and downstream signaling. MET activation leads to the activation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and STAT3, which are involved in cell proliferation, survival, and migration. By inhibiting MET, CEP-32496 can block these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
CEP-32496 has been shown to have potent anti-cancer activity in various preclinical models of cancer. It can induce cell death in cancer cells and inhibit tumor growth in vivo. In addition, CEP-32496 has also been shown to have anti-fibrotic effects in models of idiopathic pulmonary fibrosis, and anti-inflammatory effects in models of atherosclerosis. However, the effects of CEP-32496 on normal cells and tissues are not well understood, and further studies are needed to investigate its potential toxicity and side effects.

実験室実験の利点と制限

CEP-32496 is a potent and selective inhibitor of MET, and has been widely used in preclinical studies to investigate the role of MET in various diseases. However, one of the limitations of CEP-32496 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, CEP-32496 has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the development of CEP-32496 and other MET inhibitors. One potential direction is the development of prodrugs or formulations that can improve the solubility and pharmacokinetic properties of CEP-32496. Another direction is the investigation of combination therapies that can enhance the anti-cancer activity of CEP-32496, such as combining it with other targeted therapies or chemotherapy. Finally, further studies are needed to investigate the potential toxicity and side effects of CEP-32496 in vivo, and to identify potential biomarkers that can predict patient response to MET inhibitors.

合成法

The synthesis of CEP-32496 involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 3-fluoro-N,N-dimethylpyrrolidine to form the desired product, CEP-32496. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

CEP-32496 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. MET is overexpressed in many types of cancer, and its activation is associated with tumor growth, invasion, and metastasis. CEP-32496 is a potent and selective inhibitor of MET, and has been shown to inhibit tumor growth in various preclinical models of cancer. In addition, CEP-32496 has also been studied for its potential use in the treatment of other diseases such as idiopathic pulmonary fibrosis, atherosclerosis, and diabetic nephropathy.

特性

IUPAC Name

1-(3-chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O/c1-16(2)11(18)12(14)5-7-17(8-12)10-9(13)4-3-6-15-10/h3-4,6H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYUXMENLMXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=C(C=CC=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。